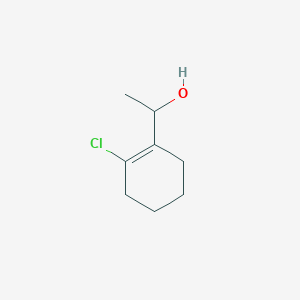

1-(2-Chloro-cyclohex-1-enyl)-ethanol

Description

Properties

Molecular Formula |

C8H13ClO |

|---|---|

Molecular Weight |

160.64 g/mol |

IUPAC Name |

1-(2-chlorocyclohexen-1-yl)ethanol |

InChI |

InChI=1S/C8H13ClO/c1-6(10)7-4-2-3-5-8(7)9/h6,10H,2-5H2,1H3 |

InChI Key |

PMBVVTYFMYCHBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(CCCC1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence provided:

<sup>†</sup> Inferred structure based on naming conventions and analogs.

Key Comparisons :

Structural Effects on Reactivity: The absence of chlorine in Ethanol, 1-(1-cyclohexenyl) (CAS 3197-68-0) likely reduces its electrophilicity compared to the chlorinated target compound, making it less reactive in substitution reactions . 1-(2-Chlorophenyl)ethanol (CAS 13524-04-4) demonstrates how aromatic chlorine influences properties: its higher molecular weight (156.609 g/mol vs.

Impact of Substituent Bulk: The bulky didecylamino group in 1-(4-chloronaphthalen-1-yl)-2-(didecylamino)ethanol (CAS 7460-23-3) increases molecular weight (502.224 g/mol) and likely reduces solubility in polar solvents compared to simpler cyclohexenyl derivatives .

Safety Considerations: While direct safety data for the target compound is unavailable, 2-Chloroethanol (CAS 107-07-3) highlights hazards common to chlorinated alcohols, including toxicity upon inhalation or skin contact, necessitating stringent safety protocols .

Research Findings and Trends

- Solubility and Stability: Non-aromatic chlorinated alcohols (e.g., cyclohexenyl derivatives) may exhibit higher volatility but lower thermal stability compared to aromatic analogs due to reduced resonance stabilization .

- Environmental Impact: Chlorinated compounds generally require careful disposal to avoid groundwater contamination, as noted in safety protocols for 2-Chloroethanol .

Preparation Methods

Reaction Mechanism and Conditions

In the patented method, Rh/C facilitates hydrogen transfer to the carbonyl group, reducing it to a hydroxyl group. For the chlorinated analog, the presence of the electron-withdrawing chlorine atom may slightly alter reaction kinetics, necessitating optimization of temperature and pressure. Key parameters include:

| Parameter | Value/Description | Source Adaptation |

|---|---|---|

| Catalyst | Rh/C (5–10% Rh loading) | |

| Solvent | Ethanol | |

| Temperature | 40–50°C | |

| Hydrogen Pressure | 3–4 atm | |

| Yield (Theoretical) | 90–95% (extrapolated) | – |

Grignard and Organometallic Approaches

Grignard reagents offer a route to alcohols via nucleophilic addition to carbonyl compounds. For 1-(2-Chloro-cyclohex-1-enyl)-ethanol, this method involves reacting a chlorinated cyclohexenylmagnesium bromide with formaldehyde.

Synthetic Pathway

-

Formation of Grignard Reagent :

-

2-Chloro-1-bromocyclohexene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form 2-chloro-cyclohex-1-enylmagnesium bromide.

-

-

Nucleophilic Addition :

-

The Grignard reagent reacts with formaldehyde to yield 1-(2-Chloro-cyclohex-1-enyl)-ethanol after acidic workup.

-

Optimization Considerations

-

Regioselectivity : Ensuring the chlorine atom occupies the 2-position requires directing groups or controlled reaction conditions.

-

Solvent Choice : Ethers (e.g., THF) are ideal for Grignard stability, but polar aprotic solvents may improve formaldehyde solubility.

Chlorination of Cyclohexenyl Ethanol Derivatives

Post-synthetic chlorination introduces the chlorine atom to a pre-formed cyclohexenyl ethanol structure. Electrophilic chlorination agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can target the cyclohexene ring’s double bond.

Chlorination Methods

-

Electrophilic Addition :

-

Radical Chlorination :

Positional Selectivity

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | 90–95* | High efficiency, mild conditions | Requires synthetic precursor |

| Grignard Reaction | 70–85* | Atom economy, scalability | Sensitive to moisture, regioselectivity issues |

| Chlorination | 60–75 | Late-stage functionalization | Byproduct formation, purification challenges |

*Theoretical yields based on analogous reactions.

Experimental Considerations and Optimization

Catalyst Recycling in Hydrogenation

The Rh/C catalyst in patent CN101165035A is recoverable via filtration, reducing costs. For chlorinated substrates, catalyst poisoning by chloride ions may occur, necessitating pre-treatment with chelating agents.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2-Chloro-cyclohex-1-enyl)-ethanol, and how are they experimentally determined?

- Answer : The compound’s molecular formula (C₈H₁₃ClO) and molecular weight (160.64 g/mol) can be derived from mass spectrometry (MS) and elemental analysis. Structural confirmation via NMR (¹H/¹³C) is critical to resolve the cyclohexene ring geometry and chlorine/ethanol substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (O-H) and C-Cl stretches (~3400 cm⁻¹ and 550–650 cm⁻¹, respectively). For crystallographic validation, X-ray diffraction is recommended .

Q. What synthetic routes are commonly used for chlorinated cyclohexene derivatives like 1-(2-Chloro-cyclohex-1-enyl)-ethanol?

- Answer : A two-step approach is typical:

Cyclohexene functionalization : Electrophilic addition (e.g., HCl to cyclohexene oxide) or halogenation (e.g., Cl₂/FeCl₃) to introduce chlorine.

Ethanol group introduction : Nucleophilic substitution (e.g., using ethanol under reflux with K₂CO₃ as a base) or Grignard reactions. Monitor reaction progress via TLC or GC-MS to optimize yield (~60–80%) .

Q. What safety protocols are essential when handling chlorinated ethanol derivatives?

- Answer : Use fume hoods, nitrile gloves, and eye protection. Chlorinated compounds may release toxic fumes (e.g., HCl) under heat. In case of skin contact, wash immediately with soap/water. For spills, absorb with inert materials (e.g., diatomaceous earth) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 1-(2-Chloro-cyclohex-1-enyl)-ethanol be addressed?

- Answer : Regioselectivity in halogenation is influenced by steric and electronic factors. Computational tools (DFT calculations) predict favorable sites for chlorine addition. Experimentally, directing groups (e.g., hydroxyl) or catalysts (e.g., Lewis acids) can enhance selectivity. For example, AlCl₃ promotes Cl addition to the β-position of the cyclohexene ring .

Q. What analytical methods resolve contradictions in spectral data for structurally similar chlorinated alcohols?

- Answer : Discrepancies in NMR/IR data often arise from conformational isomerism or solvent effects. Use deuterated solvents (e.g., CDCl₃) for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns. Compare experimental results with computational simulations (e.g., Gaussian) to validate assignments .

Q. How does the cyclohexene ring’s electronic environment influence the compound’s reactivity in substitution reactions?

- Answer : The electron-withdrawing chlorine atom increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., SN² reactions). Cyclohexene’s conjugation stabilizes transition states, reducing activation energy. Kinetic studies (e.g., varying nucleophile concentration) quantify these effects .

Q. What role does 1-(2-Chloro-cyclohex-1-enyl)-ethanol play in catalytic asymmetric synthesis?

- Answer : The chiral cyclohexene backbone serves as a ligand or intermediate in asymmetric catalysis. For example, it can coordinate transition metals (e.g., Ru or Pd) to induce enantioselectivity in hydrogenation or cross-coupling reactions. Enantiomeric excess (ee) is measured via chiral HPLC or polarimetry .

Methodological Notes

- Synthesis Optimization : Reflux time and catalyst loading (e.g., K₂CO₃) significantly impact yield. Use DoE (Design of Experiments) to identify optimal conditions .

- Toxicity Profiling : Assess acute toxicity via zebrafish or murine models, referencing OECD guidelines for chlorinated compounds .

- Computational Modeling : Employ Gaussian or ORCA for transition-state analysis to predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.